2,5-Dihydroxy-p-benzenediacetic acid

Vue d'ensemble

Description

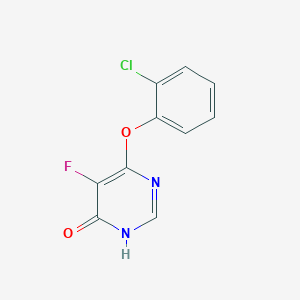

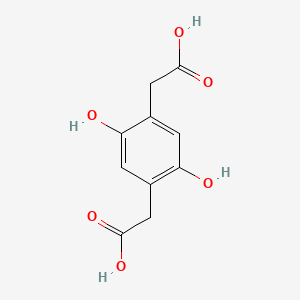

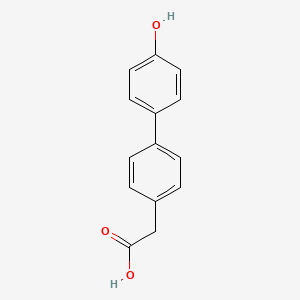

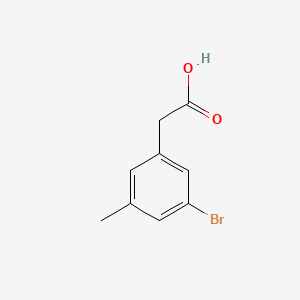

2,5-Dihydroxy-p-benzenediacetic acid (H2dba) is a dihydroxy benzoic acid derivative that has been utilized in the synthesis of coordination polymers. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a benzene ring. This compound serves as a versatile ligand due to its ability to coordinate with metal ions through its carboxylate groups, potentially leading to various structural motifs in coordination chemistry .

Synthesis Analysis

The synthesis of compounds involving this compound has been reported under solvothermal conditions. For instance, 1D cobalt(II) and nickel(II) coordination polymers were synthesized using H2dba as the ligand. The introduction of 4,4'-bipyridine (bpy) to the synthetic systems resulted in the formation of novel 2D coordination polymers with different structures . Additionally, lanthanide-based coordination polymers have been assembled using derivatives of 3,5-dihydroxy benzoates, which are structurally related to H2dba .

Molecular Structure Analysis

The molecular structure of coordination polymers derived from H2dba has been elucidated using single-crystal X-ray diffraction. These studies have revealed that H2dba can lead to the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers when reacted with cobalt(II) and nickel(II) ions. The presence of additional ligands, such as bpy, influences the dimensionality and the overall structure of the resulting coordination polymers .

Chemical Reactions Analysis

The chemical behavior of H2dba in reactions is influenced by its functional groups. The carboxylate groups can deprotonate and coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding, which can further influence the formation of supramolecular structures. In the case of lanthanide(III)-2,5-dihydroxy-1,4-benzenedicarboxylate frameworks, the hydroxyl groups are involved in coordinating to lanthanide centers, which affects the structural types of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing H2dba are characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR. These techniques provide information about the electronic environment of the ligand and its interaction with metal ions. For example, the UV-Vis absorption spectra of azo-benzoic acids derived from related hydroxybenzaldehydes show acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . The photophysical properties of lanthanide complexes with derivatives of dihydroxy benzoates have also been assessed, revealing their potential as light-harvesting chromophores .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Coordination Compounds and Fluorescence Properties : Zhao et al. (2009) synthesized four coordination compounds using 2,5-dihydroxy-p-benzenediacetic acid, exploring their fluorescence properties and structural characteristics through various methods like X-ray diffraction and infrared spectroscopy (Zhao et al., 2009).

1D and 2D Cobalt(II) and Nickel(II) Coordination Polymers : Ren et al. (2008) conducted a study on 1D cobalt(II) and nickel(II) coordination polymers, using this compound under solvothermal conditions, leading to the discovery of novel 2D coordination polymers with different structures (Ren et al., 2008).

Anticancer Properties

- Synthesis and Anticancer Properties of Pyranonaphthoquinones and Analogs : Dang Thi et al. (2015) used 1,4-dihydroxy-2-naphthoic acid (a derivative of this compound) in a multi-step synthesis of various compounds, which exhibited notable cytotoxic activities against different cancer cell lines (Dang Thi et al., 2015).

Spectroscopic Studies

- FT-IR and NMR Spectroscopic Studies : Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of 2,4- and 2,5-dihydroxybenzamides, highlighting the spectral characteristics and spatial orientation of amide protons in these compounds (Takač & Vikić Topić, 2004).

Functional Metal Complexes

- Bridging “Imino”-Quinonoid Ligands : Sarkar et al. (2015) described the extensive use of 2,5-dihydroxy-1,4-benzoquinone (a similar compound to this compound) in generating functional metal complexes for various applications, including chemical reactivity and catalysis studies (Sarkar et al., 2015).

Asymmetric Catalytic Reactions

- Synthesis of Chiral Hydroxyl Phospholanes : Li et al. (2000) explored the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their effectiveness as catalysts in asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).

Applications in Electrochemistry

- Determination of Hydroxyl Radical by Capillary Electrophoresis : Cao, Chu, and Ye (2003) utilized 2,5-dihydroxy benzoic acid in a high-performance capillary electrophoresis method for determining hydroxyl radicals, showcasing its utility in electrochemical analysis (Cao, Chu, & Ye, 2003).

Battery Technology

- Anode Material for Rechargeable Sodium Ion Batteries : Zhu et al. (2015) proposed the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries, highlighting its high capacity and long cycle life (Zhu et al., 2015).

Safety and Hazards

The safety data sheet for 2,5-Dihydroxy-p-benzenediacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mécanisme D'action

Mode of Action

The compound is synthesized by reacting tyrosine with carboxylate ions . It’s suggested that the carboxyl groups from the compound can cap the Zn 2+ -terminated (001) plane of ZnO via bidentate coordination mode .

Result of Action

It’s known that the compound shows luminescence properties , which could have potential applications in various fields.

Analyse Biochimique

Biochemical Properties

2,5-Dihydroxy-1,4-benzenediacetic acid plays a crucial role in biochemical reactions. It can act as both a nucleophile and an electrophile, making it versatile in various enzymatic reactions . This compound interacts with enzymes such as laccase, which catalyzes the derivatization of antibiotics with sulfonamide or sulfone structures . Additionally, 2,5-Dihydroxy-1,4-benzenediacetic acid is used to study the mechanism of action of enzymes, investigate the effects of drugs and dyes on biochemical and physiological processes, and study the structure and function of proteins .

Cellular Effects

2,5-Dihydroxy-1,4-benzenediacetic acid influences various cellular processes. It has been employed to study the effects of drugs and dyes on cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a substrate for enzymatic reactions allows researchers to explore its impact on different cell types and their metabolic activities .

Molecular Mechanism

The molecular mechanism of 2,5-Dihydroxy-1,4-benzenediacetic acid involves its interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity and function . The compound’s ability to act as a nucleophile or electrophile allows it to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s role in biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dihydroxy-1,4-benzenediacetic acid can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, highlighting the need for careful monitoring of its stability and potential degradation products .

Dosage Effects in Animal Models

The effects of 2,5-Dihydroxy-1,4-benzenediacetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

2,5-Dihydroxy-1,4-benzenediacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2,5-Dihydroxy-1,4-benzenediacetic acid within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in various applications.

Subcellular Localization

2,5-Dihydroxy-1,4-benzenediacetic acid’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKERLHVBEZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203368 | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5488-16-4 | |

| Record name | 2,5-Dihydroxy-1,4-benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5488-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5488-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-p-benzenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the coordination chemistry of 2,5-Dihydroxy-p-benzenediacetic acid?

A1: this compound can act as a ligand in coordination polymers with transition metals. A study demonstrated the solvothermal synthesis of 1D and 2D coordination polymers using this compound with cobalt(II) and nickel(II) ions. [] This suggests potential applications in materials science.

Q2: What is the diffusion coefficient of 2,5-Dihydroxy-1,4-benzenediacetic acid in water?

A2: While the exact value is not provided in the abstracts, a study specifically investigated the diffusion coefficient of 2,5-Dihydroxy-1,4-benzenediacetic acid in water. [] This information is crucial for understanding the compound's transport properties in biological systems and for designing potential applications involving aqueous solutions.

Q3: How was this compound first synthesized?

A3: A research paper from 1954 details the synthesis of this compound and related compounds starting from p-benzoquinone. [] This work provides valuable insights into the chemical reactivity of the compound and potential synthetic routes.

Q4: Are there any known applications of this compound in materials chemistry?

A4: Yes, research has shown that this compound can be used as a building block for creating metal-organic frameworks (MOFs). [] The presence of multiple coordination sites on the molecule allows it to bind to metal ions, forming intricate structures with potential applications in areas like gas storage, catalysis, and sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)